Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate
Description
Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate is a synthetic organic compound featuring a methyl benzoate core linked via a carbamoyl group to a 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl moiety. The quinolinone scaffold is notable for its presence in bioactive molecules, including antibiotics and kinase inhibitors, due to its ability to interact with biological targets such as DNA gyrase or ATP-binding pockets .
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4-[(1-ethyl-2-methyl-4-oxoquinoline-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H20N2O4/c1-4-23-13(2)11-19(24)17-12-15(7-10-18(17)23)20(25)22-16-8-5-14(6-9-16)21(26)27-3/h5-12H,4H2,1-3H3,(H,22,25) |
InChI Key |
KNUBTETWKMAQEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate, have shown promising antimicrobial properties. Research indicates that compounds with a quinoline structure can exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that related quinoline derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer applications. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported that similar compounds can effectively target cancer-related pathways, leading to decreased tumor growth in vitro and in vivo .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Researchers have focused on modifying various functional groups to enhance efficacy and reduce toxicity. For instance, the introduction of different substituents on the quinoline ring has been shown to significantly impact the compound's bioactivity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis often utilizes methods such as condensation reactions and cyclization processes to obtain the desired quinoline derivative . Additionally, exploring derivatives of this compound can lead to the discovery of new agents with improved pharmacological profiles.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 μg/mL. |
| Study B | Anticancer Activity | Showed a 50% reduction in cell viability of breast cancer cells at a concentration of 10 μM after 48 hours. |
| Study C | SAR Analysis | Identified key structural modifications that enhance antibacterial activity by up to 3-fold compared to parent compounds. |
Mechanism of Action
The mechanism of action of Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase .
Comparison with Similar Compounds
Structural Analogues in Herbicide Chemistry
Several methyl benzoate derivatives are utilized as sulfonylurea herbicides, differing from the target compound in their substituents:
- Metsulfuron methyl ester: Contains a triazine sulfonylurea group instead of the quinolinone carbamoyl. This structural variation enables inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants, leading to herbicidal activity .
- Ethametsulfuron methyl ester : Features a methoxy-substituted triazine sulfonylurea, emphasizing the role of triazine rings in ALS inhibition .
Key Differences :
- The target compound’s quinolinone group replaces the triazine-sulfonylurea motif, suggesting a divergent mechanism of action (e.g., antimicrobial or kinase inhibition rather than herbicidal activity).
Quinolinone-Based Derivatives
The compound in , 4-(3-Carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium 4-carboxybenzoate, shares the quinolinone core but differs in substituents:
- Substituents : A piperazine ring and carboxylic acid groups enhance solubility and ionic interactions, contrasting with the methyl ester’s lipophilicity in the target compound.
- Potential Applications: Carboxylic acid derivatives are often optimized for pharmaceutical use (e.g., improved solubility for oral bioavailability), whereas methyl esters may serve as prodrugs or research tools .
Key Differences :
- Bioavailability : The methyl ester in the target compound likely increases logP compared to the carboxylic acid analogue, favoring passive diffusion across membranes.
- Target Specificity : The piperazine and fluorine substituents in ’s compound suggest tailored interactions (e.g., with bacterial topoisomerases), while the target compound’s ethyl-methyl groups may optimize steric or hydrophobic interactions.
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate is a compound derived from quinoline, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound consists of a quinoline-derived moiety linked to a benzoate group. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial and antifungal activities against various pathogens. Studies indicate that modifications in the quinoline structure enhance its efficacy against resistant strains.
- Antiplatelet Action : Similar compounds within the quinoline family have demonstrated antiplatelet effects by inhibiting cyclooxygenase (COX) enzymes and modulating nitric oxide synthase (NOS) activity. This mechanism is crucial in preventing thrombus formation and managing cardiovascular diseases. The compound's ability to influence platelet aggregation has been linked to its structural properties, which facilitate interactions with target proteins.
- Antiviral Properties : Research has shown that quinoline derivatives can inhibit viral replication in various models, including those for HIV and herpes viruses. The mechanisms typically involve interference with viral entry or replication processes.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and platelet aggregation.
- Receptor Modulation : It may interact with specific receptors on cell membranes, altering signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the biological activity of similar quinoline derivatives:
- Antimicrobial Study : A study conducted by Ukrainets et al. (2009) evaluated the antimicrobial efficacy of a closely related compound and found significant inhibition against Gram-positive and Gram-negative bacteria. The study indicated that structural modifications could enhance activity against resistant strains .
- Antiplatelet Activity : Research published in 2010 demonstrated that acetoxy quinolones exhibited antiplatelet action through the activation of CRTAase, leading to increased nitric oxide production and inhibition of platelet aggregation . This suggests potential therapeutic applications in cardiovascular disease management.
- Antiviral Activity : A comprehensive review on quinoline derivatives indicated their effectiveness against various viral infections, showcasing their potential as antiviral agents . The ability to modify the structure to enhance activity was emphasized.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
